molecular formula C12H26 B14563106 4-Ethyl-2,2,5-trimethylheptane CAS No. 62199-11-5

4-Ethyl-2,2,5-trimethylheptane

Cat. No.: B14563106
CAS No.: 62199-11-5
M. Wt: 170.33 g/mol
InChI Key: GDPLKYYKURLRKJ-UHFFFAOYSA-N
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Description

4-Ethyl-2,2,5-trimethylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that belongs to the class of organic compounds known as alkanes, which are characterized by single bonds between carbon atoms. This compound is notable for its unique structure, which includes an ethyl group and three methyl groups attached to a heptane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,2,5-trimethylheptane typically involves the alkylation of a heptane derivative. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve catalytic cracking and reforming processes. These methods are used to break down larger hydrocarbon molecules into smaller, branched alkanes. Catalysts such as zeolites are commonly employed to facilitate these reactions under high temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,2,5-trimethylheptane, like other alkanes, primarily undergoes substitution reactions. These include:

    Halogenation: Reaction with halogens (e.g., chlorine or bromine) under UV light to form haloalkanes.

    Combustion: Complete combustion in the presence of oxygen to produce carbon dioxide and water.

    Cracking: Breaking down larger molecules into smaller ones, often using heat and catalysts.

Common Reagents and Conditions

    Halogenation: Requires halogens (Cl2, Br2) and UV light.

    Combustion: Requires oxygen (O2) and an ignition source.

    Cracking: Utilizes catalysts such as zeolites and high temperatures.

Major Products Formed

    Halogenation: Produces haloalkanes (e.g., 4-chloro-2,2,5-trimethylheptane).

    Combustion: Produces carbon dioxide (CO2) and water (H2O).

    Cracking: Produces smaller alkanes and alkenes.

Scientific Research Applications

4-Ethyl-2,2,5-trimethylheptane has various applications in scientific research:

    Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.

    Biology: Investigated for its potential effects on biological systems, particularly in toxicology studies.

    Medicine: Explored for its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and as a component in fuel formulations.

Mechanism of Action

As an alkane, 4-Ethyl-2,2,5-trimethylheptane primarily interacts through van der Waals forces. Its mechanism of action in chemical reactions involves the breaking and forming of C-H and C-C bonds. In biological systems, it may interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5-Trimethylheptane
  • 2,4,4-Trimethylheptane
  • 3,3-Diethyl-2,5-dimethylnonane

Uniqueness

4-Ethyl-2,2,5-trimethylheptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to its isomers, it may exhibit different boiling points, melting points, and reactivity due to the spatial arrangement of its substituents.

Properties

CAS No.

62199-11-5

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-2,2,5-trimethylheptane

InChI

InChI=1S/C12H26/c1-7-10(3)11(8-2)9-12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

GDPLKYYKURLRKJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CC)CC(C)(C)C

Origin of Product

United States

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